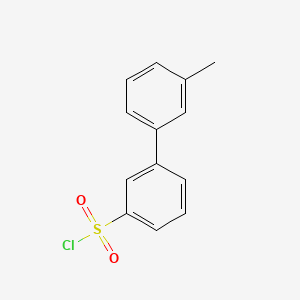

3'-Methyl-biphenyl-3-sulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Versatile Electrophilic Reagents in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by their high reactivity, which makes them valuable intermediates in organic synthesis. magtech.com.cn Their utility stems from the potent electrophilic nature of the sulfur atom, which is bonded to an electron-withdrawing sulfonyl group and a good leaving group (the chloride ion). aablocks.com This configuration allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. aablocks.com

The reaction with amines to form sulfonamides is particularly noteworthy, as the sulfonamide moiety is a key structural feature in numerous biologically active compounds, including a wide range of pharmaceutical drugs. magtech.com.cnaablocks.com Similarly, reaction with alcohols yields sulfonate esters, which are themselves important intermediates in further synthetic transformations. aablocks.com Beyond their role in forming stable sulfonamide and sulfonate products, sulfonyl chlorides can serve as precursors to other important functional groups like sulfones and sulfinic acids. ambeed.comchemimpex.com They are also used as sources for various reactive species, including sulfenes and sulfonyl radicals, in a range of chemical reactions. magtech.com.cn

Importance of Biphenyl (B1667301) Moieties as Fundamental Scaffolds in Advanced Chemical Construction

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in modern chemistry. nih.gov This structural unit is a fundamental building block in the synthesis of pharmaceuticals, advanced materials, and natural products. nih.govsigmaaldrich.com The presence of the biphenyl framework can influence a molecule's conformational properties, lipophilicity, and electronic characteristics. In medicinal chemistry, the biphenyl scaffold is found in numerous active pharmaceutical ingredients (APIs), where it often plays a crucial role in binding to biological targets. nih.govgoogle.com For instance, it is a core component of certain angiotensin II receptor antagonists and has been explored in the development of inhibitors for various enzymes. google.com In materials science, biphenyl units are incorporated into liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers to enhance thermal stability and confer specific electronic or optical properties. chemimpex.com

Overview of 3'-Methyl-biphenyl-3-sulfonyl chloride as a Key Intermediate in Academic Research and Specialty Chemical Synthesis

This compound (CAS Number: 937652-33-0) is a specific example of a molecule that combines the reactive sulfonyl chloride group with the structurally significant biphenyl scaffold. aablocks.combldpharm.com Its structure features a methyl group on one phenyl ring and the sulfonyl chloride on the other, an arrangement that provides chemists with a precise tool for constructing more complex molecules.

While specific research focused exclusively on the 3'-methyl-3-sulfonyl isomer is not widely documented in public literature, its value can be inferred from the applications of its close structural relatives. Compounds of this class are key intermediates in several areas of chemical synthesis. For example, related biphenyl sulfonyl chlorides are utilized in the synthesis of potential anticancer agents and histone deacetylase (HDAC) inhibitors. sigmaaldrich.com The applications for the isomeric compound 4'-Methyl-biphenyl-3-sulfonyl chloride span the development of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and the production of specialty polymers and resins. chemimpex.com Given this context, this compound serves as a valuable building block, enabling chemists to introduce the 3'-methylbiphenyl moiety into target molecules with high precision, which is critical in drug discovery and materials science research. chemimpex.com

Table 1: Physicochemical Properties and Identifiers of this compound and Related Isomers Note: Physical property data for this compound is not readily available in published literature; data for related isomers is provided for context.

| Property | This compound | Biphenyl-3-sulfonyl chloride | Biphenyl-4-sulfonyl chloride |

|---|---|---|---|

| CAS Number | 937652-33-0 aablocks.com | 65685-01-0 sigmaaldrich.com | 1623-93-4 sigmaaldrich.com |

| Molecular Formula | C₁₃H₁₁ClO₂S aablocks.com | C₁₂H₉ClO₂S sigmaaldrich.com | C₁₂H₉ClO₂S sigmaaldrich.com |

| Molecular Weight | 266.74 g/mol aablocks.com | 252.72 g/mol pageplace.de | 252.72 g/mol sigmaaldrich.com |

| Physical Form | Data not available | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

| Melting Point | Data not available | 38-40 °C sigmaaldrich.com | 103-108 °C sigmaaldrich.com |

| Boiling Point | Data not available | 397.8±21.0 °C at 760 mmHg sigmaaldrich.com | Data not available |

Historical Context and Evolution of Sulfonyl Chloride Chemistry Relevant to Biphenyl Systems

The synthesis of aryl sulfonyl chlorides is a well-established field in organic chemistry with roots stretching back to the 19th century. Chlorosulfonic acid, discovered in 1854, became a prominent reagent for the direct chlorosulfonation of aromatic compounds, a process that remains a major industrial method. stackexchange.com This reaction typically involves the electrophilic aromatic substitution of a C-H bond by the SO₂Cl⁺ electrophile, which can be generated from chlorosulfonic acid. stackexchange.comgoogle.com The application of this method to biphenyl itself was developed to produce biphenyl-4,4'-disulfonyl dichloride, a monomer used in polymer synthesis. rsc.org

An alternative and historically significant route is the Sandmeyer-type reaction, reported by Meerwein and colleagues in 1957, which utilizes an arylamine as the starting material. researchgate.net In this process, the amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding aryl sulfonyl chloride. researchgate.net This method has proven to be broadly applicable for a variety of aromatic and heteroaromatic systems. researchgate.net

The synthesis of the biphenyl scaffold itself has also evolved significantly. Early methods included the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal. nih.gov However, modern organic synthesis largely relies on more versatile and higher-yielding transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins an arylboronic acid with an aryl halide. nih.gov

The convergence of these fields allows for the strategic synthesis of complex molecules like this compound. A modern synthetic approach might first involve a Suzuki coupling to construct the 3-methylbiphenyl (B165614) core, followed by chlorosulfonation or a Sandmeyer-type sequence on a precursor with an appropriately placed amino group to install the sulfonyl chloride functionality.

Table 2: Research Applications of the Biphenyl Sulfonyl Chloride Compound Class This table summarizes documented applications for close structural analogs of this compound, illustrating the utility of this class of reagents.

| Compound Class | Example Compound | Area of Application | Source |

|---|---|---|---|

| Methyl Biphenyl Sulfonyl Chlorides | 4'-Methyl-biphenyl-3-sulfonyl chloride | Synthesis of pharmaceuticals, agrochemicals, and specialty polymers. | chemimpex.com |

| Biphenyl Sulfonyl Chlorides | Biphenyl-4-sulfonyl chloride | Preparation of anilinopyrimidine sulfonamides as potential anticancer agents. | sigmaaldrich.com |

| Biphenyl Sulfonyl Chlorides | Biphenyl-4-sulfonyl chloride | Synthesis of inhibitors for the hypoxia-inducible factor (HIF) pathway. | sigmaaldrich.com |

| Biphenyl Sulfonyl Chlorides | Biphenyl-4-sulfonyl chloride | Preparation of hydroxy-sulfonyl-piperidinyl butyramides as HDAC inhibitors. | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2S/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)17(14,15)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJFYEGQJFBTKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl Biphenyl 3 Sulfonyl Chloride

Direct Chlorosulfonation Approaches to Biphenyl (B1667301) Sulfonyl Chlorides

Direct chlorosulfonation involves the introduction of a chlorosulfonyl group onto the biphenyl backbone in a single step. These methods are often favored for their atom economy but can present challenges in terms of regioselectivity and harsh reaction conditions.

Aromatic Electrophilic Substitution Reactions with Chlorosulfonic Acid

The reaction of an aromatic compound with chlorosulfonic acid is a classic and widely used method for the synthesis of aryl sulfonyl chlorides. orgsyn.org This electrophilic aromatic substitution reaction involves the attack of the aromatic ring by the strongly electrophilic sulfur trioxide, which is present in equilibrium with chlorosulfonic acid.

For the synthesis of 3'-Methyl-biphenyl-3-sulfonyl chloride, 3-methylbiphenyl (B165614) would be treated with an excess of chlorosulfonic acid. The methyl group on one ring and the phenyl group on the other direct the substitution pattern. The major product is expected to be the one where chlorosulfonation occurs at the para position to the methyl group and meta to the phenyl group on the other ring, due to steric hindrance and electronic effects. However, the formation of isomers is highly likely, necessitating careful purification. A significant byproduct of this reaction is the corresponding diphenyl sulfone, the formation of which can be minimized by using a large excess of chlorosulfonic acid. orgsyn.org

Table 1: Reaction Parameters for Chlorosulfonation with Chlorosulfonic Acid

| Parameter | Condition |

| Reactant | 3-Methylbiphenyl |

| Reagent | Chlorosulfonic acid (excess) |

| Temperature | Typically low to ambient |

| Byproducts | Isomeric sulfonyl chlorides, Diphenyl sulfones |

Oxidative Chlorosulfonation Protocols (e.g., NaClO2-Mediated Processes)

Oxidative chlorosulfonation offers an alternative to the use of highly corrosive chlorosulfonic acid. These methods often proceed under milder conditions and can exhibit different selectivity. A notable example is the use of sodium chlorite (B76162) (NaClO2) to mediate the oxidative chlorosulfonation of various sulfur-containing substrates, including thiols and their derivatives. organic-chemistry.org

In a potential application to synthesize this compound, a precursor such as 3'-methylbiphenyl-3-thiol would be required. The reaction proceeds via the oxidation of the thiol to a sulfonyl radical, which is then trapped by a chloride source. These methods are lauded for being environmentally benign. organic-chemistry.org Other oxidative systems, such as those employing N-chlorosuccinimide (NCS), have also been developed for the synthesis of sulfonyl chlorides from S-alkylisothiourea salts, which can be prepared from the corresponding halides. organic-chemistry.orgresearchgate.net

Indirect Synthesis Strategies from Precursors of this compound

Indirect methods involve the synthesis of an intermediate compound which is then converted to the target sulfonyl chloride. These multi-step processes can offer better control over regioselectivity.

Conversion from Biphenyl Sulfonic Acids

A common and reliable method for preparing sulfonyl chlorides is the treatment of the corresponding sulfonic acid with a chlorinating agent. researchgate.net For the synthesis of this compound, the precursor 3'-methyl-biphenyl-3-sulfonic acid would be required. This sulfonic acid could potentially be synthesized by the sulfonation of 3-methylbiphenyl.

The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). rsc.org These reagents are effective but are also noxious and can be hazardous to handle. rsc.org Newer methods have explored the use of agents like 2,4,6-trichloro-1,3,5-triazine under neutral conditions. researchgate.net

Table 2: Common Chlorinating Agents for Sulfonic Acid Conversion

| Chlorinating Agent | Typical Conditions |

| Thionyl Chloride (SOCl2) | Reflux, often with a catalytic amount of DMF |

| Phosphorus Pentachloride (PCl5) | Solid-state reaction or in an inert solvent |

| 2,4,6-Trichloro-1,3,5-triazine | Neutral conditions |

Sandmeyer-Type Sulfonyl Chloride Synthesis from Biphenyl Amines via Diazonium Salts

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other derivatives from aryl amines via their diazonium salts. wikipedia.org This reaction can be adapted to produce sulfonyl chlorides. rsc.orgnih.gov

To synthesize this compound via this route, the starting material would be 3'-methyl-[1,1'-biphenyl]-3-amine. This amine is first diazotized using a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt. rsc.org The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the sulfonyl chloride. acs.orgnih.gov The use of a stable SO2 surrogate, such as DABSO (DABCO-bis(sulfur dioxide)), has been shown to be effective and offers a safer alternative to gaseous sulfur dioxide. nih.govresearchgate.net

This method is particularly valuable as it allows for precise regiochemical control, with the sulfonyl chloride group being introduced at the position of the original amino group.

Green Chemistry Principles and Sustainable Synthesis Approaches for Aromatic Sulfonyl Chlorides

The principles of green chemistry are increasingly influencing the design of synthetic routes for aromatic sulfonyl chlorides, aiming to reduce hazardous waste and improve safety and efficiency. rsc.org

Key developments in this area include:

Use of Safer Reagents: Replacing hazardous reagents like chlorosulfonic acid and thionyl chloride with greener alternatives. organic-chemistry.orgrsc.org For instance, methods using N-chlorosuccinimide (NCS) or oxone in combination with a chloride source in water have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. researchgate.netrsc.org

Catalytic Processes: The development of catalytic systems, such as the use of copper in Sandmeyer-type reactions, reduces the stoichiometric use of reagents. nih.govresearchgate.net Photocatalytic methods using heterogeneous catalysts like potassium poly(heptazine imide) are also emerging as a sustainable alternative. nih.govacs.org

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Direct chlorosulfonation methods, despite their drawbacks, can be highly atom-economical.

Benign Solvents: Utilizing water or other environmentally friendly solvents. rsc.org Some processes even aim for solvent-free conditions.

Waste Reduction and Recycling: Developing processes where byproducts can be recycled. For example, in syntheses using NCS, the byproduct succinimide (B58015) can be converted back to NCS. organic-chemistry.orgresearchgate.net

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally responsible.

Solvent-Free or Environmentally Benign Solvent Systems

The shift towards green chemistry has driven research into replacing conventional volatile organic solvents with more sustainable alternatives for the synthesis of aryl sulfonyl chlorides.

One significant advancement is the use of aqueous media for Sandmeyer-type reactions, a common pathway to aryl sulfonyl chlorides from the corresponding anilines (e.g., 3'-methyl-[1,1'-biphenyl]-3-amine). Traditionally, these reactions were conducted in glacial acetic acid to minimize the water content. acs.org However, modern protocols demonstrate that conducting the diazotization and subsequent reaction with a sulfur dioxide source in aqueous acidic conditions is highly effective. acs.orgresearchgate.net The low solubility of the resulting this compound in water causes it to precipitate directly from the reaction mixture, which simplifies purification and protects the product from hydrolysis. acs.orgresearchgate.net This aqueous process is not only safer and more robust for large-scale production but also offers substantial environmental benefits over solvent-based procedures. acs.org

Another eco-friendly approach involves the use of N-chlorosuccinimide (NCS) for the oxidative chlorosulfonation of S-alkylisothiourea salts, which can be prepared from odorless starting materials. thieme-connect.comorganic-chemistry.org This method avoids hazardous reagents like chlorine gas and proceeds under mild conditions. organic-chemistry.org A key advantage is the potential for sustainability; the water-soluble byproduct, succinimide, can be recovered and recycled back into NCS using sodium hypochlorite, making the process more economical and reducing waste. thieme-connect.comorganic-chemistry.org

While not yet specifically documented for this compound, solvent-free mechanochemical synthesis using ball milling represents a cutting-edge, environmentally benign methodology that has been successfully applied to other biphenyl derivatives. This technique eliminates the need for solvents entirely, reducing waste and often shortening reaction times.

| Synthetic Approach | Solvent System | Key Advantages |

| Modified Sandmeyer Reaction | Water | Safer, scalable, product precipitates, reduced organic waste. acs.org |

| NCS Chlorosulfonation | Aqueous/Organic | Avoids toxic reagents, mild conditions, byproduct can be recycled. organic-chemistry.org |

| Mechanochemistry | Solvent-Free | Eliminates bulk solvent waste, potential for faster reactions. |

Catalyst Development for Enhanced Selectivity and Yield

In the Sandmeyer-type reaction , copper salts (e.g., CuCl or CuCl₂) are the traditional catalysts that facilitate the single electron transfer (SET) process required for the conversion of a diazonium salt to the sulfonyl chloride. nih.gov The use of thionyl chloride as an in situ source of sulfur dioxide in these copper-catalyzed aqueous systems has been shown to be highly effective for a range of aryl substrates. acs.orgresearchgate.net

More recently, heterogeneous photocatalysis has emerged as a powerful and sustainable alternative. Researchers have employed potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, to catalyze the synthesis of aryl sulfonyl chlorides from arenediazonium salts. nih.gov This metal-free catalyst operates under mild conditions, using visible light at room temperature, and demonstrates high tolerance for various functional groups. nih.govacs.org This method provides a sustainable alternative to the classic Meerwein chlorosulfonylation, offering yields between 50-95% for various substrates. nih.gov

Palladium-catalyzed cross-coupling reactions represent another frontier. A notable method involves the Suzuki-Miyaura coupling of an arylboronic acid (e.g., 3'-methyl-[1,1'-biphenyl]-3-boronic acid) with a [SO₂Cl]⁺ synthon. nih.gov This approach offers excellent regioselectivity, which is a significant advantage over classical electrophilic aromatic substitution where the substitution pattern is dictated by the inherent properties of the biphenyl ring system. nih.gov The mild conditions of palladium-catalyzed processes allow for significant functional group tolerance, expanding the utility of this methodology. nih.gov

| Catalyst Type | Reaction | Benefit |

| Copper Salts (e.g., CuCl) | Sandmeyer Reaction | Well-established, effective for converting diazonium salts. acs.orgnih.gov |

| Potassium Poly(heptazine imide) | Photocatalytic Sandmeyer | Metal-free, uses visible light, mild conditions, sustainable. nih.gov |

| Palladium Catalysts | Suzuki-Miyaura Coupling | High regioselectivity, excellent functional group tolerance. nih.gov |

Process Optimization and Scalability Studies for Industrial and Research Applications

Translating a synthetic route from the laboratory bench to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include screening reaction conditions and developing techniques to maximize yield and purity.

Reaction Condition Screening and Parameter Influence

The synthesis of this compound is highly sensitive to reaction parameters, and careful screening is crucial for optimizing the process.

Temperature is a critical parameter. In Sandmeyer-type reactions, diazotization is typically carried out at low temperatures (0 to -5 °C) to ensure the stability of the diazonium salt intermediate. acs.orgrsc.org The subsequent chlorosulfonylation is also often performed at or below 5 °C to control the reaction rate and minimize side reactions. nih.gov

Reagent Stoichiometry and Addition Rate also play a vital role. For instance, in procedures using chlorosulfonic acid, the molar ratio of the acid to the 3-methylbiphenyl substrate must be carefully controlled to prevent the formation of disulfonated or other byproducts. In diazotization reactions, the slow, dropwise addition of sodium nitrite solution is necessary to maintain the low temperature and prevent the uncontrolled decomposition of nitrous acid. acs.org

Solvent and Catalyst Concentration can significantly impact reaction kinetics and product yield. In aqueous Sandmeyer processes, the concentration of hydrochloric acid is a key factor. acs.org For catalytic reactions, optimizing the catalyst loading is essential to balance reaction speed with cost, especially when using expensive palladium catalysts. nih.gov

| Parameter | Influence on Synthesis | Typical Optimized Condition |

| Temperature | Affects stability of intermediates and rate of side reactions. | 0 to -5 °C for diazotization. acs.org |

| Reagent Ratio | Determines selectivity and prevents byproduct formation. | Stoichiometric control of chlorinating/sulfonating agents. |

| Addition Rate | Controls reaction exotherm and ensures complete reaction. | Slow, dropwise addition of reagents like sodium nitrite. acs.org |

| Solvent Choice | Impacts solubility, reaction rate, and product isolation. | Aqueous HCl for Sandmeyer; Acetonitrile (B52724) for photocatalysis. acs.orgacs.org |

Yield Maximization and Purity Enhancement Techniques

Achieving high yield and purity is paramount for both research and industrial applications of this compound.

The choice of synthetic methodology is the primary determinant of yield . Advanced methods, such as the K-PHI photocatalytic route, have reported yields up to 95% for analogous compounds. nih.gov The aqueous Sandmeyer process also provides good yields, typically over 70%, with the added benefit of simplified isolation. acs.org

Purity enhancement begins with optimized reaction conditions to minimize byproduct formation. Following the reaction, specific workup procedures are employed. For example, excess reagents may be quenched; in one procedure, unreacted chlorine was quenched with a 1 M solution of sodium thiosulfate. rsc.org

The primary methods for purification include precipitation/crystallization and chromatography .

Precipitation: In aqueous syntheses, the low water solubility of the aryl sulfonyl chloride allows it to precipitate in high purity directly from the reaction mixture. acs.orgresearchgate.net This is a highly efficient and scalable purification method.

Extraction and Washing: The crude product is often extracted into an organic solvent and washed with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine before being dried over an agent like magnesium sulfate. rsc.org

Flash Chromatography: For obtaining very high purity material, especially on a laboratory scale, flash column chromatography using silica (B1680970) gel is the method of choice. rsc.org The solvent system (eluent) is selected to effectively separate the desired product from any remaining starting materials or byproducts.

| Technique | Purpose | Description |

| Quenching | Removal of Excess Reagents | Addition of a chemical (e.g., sodium thiosulfate) to neutralize reactive species post-reaction. rsc.org |

| Aqueous Precipitation | Isolation & Purification | The product spontaneously crystallizes from the aqueous reaction medium, leaving soluble impurities behind. acs.org |

| Solvent Extraction & Washing | Crude Purification | Separating the product into an organic phase and washing with aqueous solutions to remove impurities. rsc.org |

| Flash Chromatography | High Purity Isolation | Passing the product through a silica gel column with a solvent system to separate components based on polarity. rsc.org |

Reactivity and Derivatization Chemistry of 3 Methyl Biphenyl 3 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Chloride Moiety

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives and their sulfur analogs, including sulfonyl chlorides. khanacademy.orglibretexts.org The mechanism involves a two-step process: nucleophilic attack on the electrophilic sulfur atom to form a transient tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the sulfonyl double bond. libretexts.orgyoutube.com The presence of the electron-withdrawing biphenyl (B1667301) ring system can influence the reactivity of the sulfonyl chloride group. Due to the high reactivity of the sulfonyl chloride, these reactions typically proceed efficiently under mild conditions. libretexts.org

The reaction of 3'-Methyl-biphenyl-3-sulfonyl chloride with amines is a cornerstone of its derivatization chemistry, yielding a class of compounds known as sulfonamides. ekb.egucl.ac.uk This transformation, often called sulfonylation, is robust and versatile, accommodating a wide variety of amine substrates. The resulting sulfonamide linkage (R-SO₂-NR'R'') is a key structural motif in many biologically active compounds and functional materials. ekb.egresearchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), to neutralize the hydrochloric acid (HCl) byproduct. ekb.eg

This compound readily reacts with primary (R-NH₂) and secondary (R₂NH) amines to form N-substituted and N,N-disubstituted sulfonamides, respectively.

Primary Amines: Reaction with a primary amine yields a secondary sulfonamide, which still possesses an acidic N-H proton.

Secondary Amines: Reaction with a secondary amine produces a tertiary sulfonamide, which lacks an N-H proton.

Tertiary Amines: Tertiary amines (R₃N) lack a proton on the nitrogen atom and therefore cannot form a stable sulfonamide product. Instead, they typically function as catalysts, acting as the base required to scavenge the HCl generated during the reaction. ucl.ac.uk

The general procedure involves dissolving the sulfonyl chloride in a suitable solvent like acetonitrile (B52724) or dichloromethane, followed by the addition of the amine and a base. nih.govpreprints.org

Table 1: Representative Reactions with Amine Substrates

| Amine Class | Reactant | Product | General Reaction Scheme |

|---|---|---|---|

| Primary Amine | Aniline | N-phenyl-3'-methyl-biphenyl-3-sulfonamide | This compound + Aniline → N-phenyl-3'-methyl-biphenyl-3-sulfonamide + HCl |

| Secondary Amine | Morpholine | 4-((3'-Methyl-[1,1'-biphenyl]-3-yl)sulfonyl)morpholine | This compound + Morpholine → 4-((3'-Methyl-[1,1'-biphenyl]-3-yl)sulfonyl)morpholine + HCl |

The sulfonylation reaction is a powerful tool for creating complex molecular architectures that combine the rigid biphenyl scaffold of this compound with other functional or biologically relevant amine-containing molecules. This strategy is widely employed in medicinal chemistry to generate hybrid compounds with tailored properties. chemimpex.com The sulfonamide group is a key pharmacophore found in various therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs. ekb.eg By reacting this compound with complex amines, researchers can synthesize novel drug candidates and molecular probes. ucl.ac.uk

This compound reacts with alcohols (R-OH) and phenols (Ar-OH) to form sulfonate esters (R-SO₃-R'). nih.gov This reaction is analogous to the formation of sulfonamides and is typically conducted in the presence of a base like pyridine. youtube.com A significant application of this reaction is the conversion of the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate group (e.g., tosylate, mesylate), which is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org This "activation" of alcohols is a fundamental strategy in organic synthesis. youtube.com The reaction with this compound would produce a 3'-methyl-biphenyl-3-sulfonate ester. The formation of the sulfonate ester proceeds with retention of the stereochemical configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. youtube.com

Table 2: Synthesis of Sulfonate Esters

| Substrate Class | Reactant | Product | General Reaction Scheme |

|---|---|---|---|

| Alcohol | Ethanol | Ethyl 3'-methyl-biphenyl-3-sulfonate | This compound + Ethanol → Ethyl 3'-methyl-biphenyl-3-sulfonate + HCl |

| Phenol | Phenol | Phenyl 3'-methyl-biphenyl-3-sulfonate | This compound + Phenol → Phenyl 3'-methyl-biphenyl-3-sulfonate + HCl |

Reacting this compound with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives leads to the formation of sulfonyl hydrazides. kit.edumdpi.com Sulfonyl hydrazides are stable, crystalline solids that serve as important building blocks in organic synthesis. kit.edumdpi.com They can be used as precursors for generating sulfonyl chlorides or as sources of sulfonyl radicals in various chemical transformations. nih.govrsc.org The synthesis typically involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate (B1144303) in a suitable solvent. mdpi.com

Thiols (R-SH), particularly in their deprotonated thiolate form (R-S⁻), can act as potent nucleophiles. libretexts.org The reaction of a thiolate with a sulfonyl chloride such as this compound results in the formation of a thiosulfonate ester (R-SO₂-S-R'). This reaction is a direct application of nucleophilic acyl substitution at the sulfur center. It is distinct from other processes where thiols are oxidized to sulfonyl chlorides. organic-chemistry.org The reaction of thiols with sulfenyl chlorides, which can be formed from thiols, often leads to disulfides. nih.gov However, the direct reaction with a sulfonyl chloride provides access to the thiosulfonate linkage.

Compound Reference Table

Formation of Other Sulfur-Containing Functional Groups (e.g., sulfonyl fluorides, sulfonic acids)

The sulfonyl chloride group in this compound is a highly reactive electrophilic center, making it a valuable precursor for a variety of other sulfur(VI) functional groups. Key transformations include its conversion to sulfonyl fluorides and sulfonic acids.

Sulfonyl Fluorides: The synthesis of the corresponding 3'-Methyl-biphenyl-3-sulfonyl fluoride (B91410) can be achieved through direct halogen exchange. A common and mild method involves the reaction of the sulfonyl chloride with a fluoride source, such as potassium fluoride (KF), often in a biphasic water/acetone mixture. organic-chemistry.org This approach is often preferred due to its operational simplicity and high yields. organic-chemistry.org Alternative strategies include deoxyfluorination methods using reagents like Xtalfluor-E®, which can convert sulfonic acids (the hydrolysis product of sulfonyl chlorides) into sulfonyl fluorides. nih.govresearchgate.net Sulfonyl fluorides are of significant interest due to their unique reactivity, finding applications as biological probes and in "click chemistry". nih.govresearchgate.net

Sulfonic Acids: The conversion of this compound to 3'-Methyl-biphenyl-3-sulfonic acid is typically accomplished through simple hydrolysis. This reaction proceeds readily in the presence of water. More controlled methods for the direct synthesis of aromatic sulfonic acids involve the reaction of the parent aromatic compound with a sulfur trioxide-N,N-dimethylformamide complex. google.com The resulting sulfonic acid can then be converted to the sulfonyl chloride using a thionyl halide. google.com

These transformations are fundamental in diversifying the functional utility of the biphenyl scaffold provided by the title compound.

| Transformation | Product | Typical Reagents and Conditions |

| Fluorination | 3'-Methyl-biphenyl-3-sulfonyl fluoride | Potassium Fluoride (KF) in water/acetone biphasic mixture. organic-chemistry.org |

| Hydrolysis | 3'-Methyl-biphenyl-3-sulfonic acid | Water; can be catalyzed by acid or base. |

Role as a Building Block in Multi-Component and Cascade Organic Syntheses

The bifunctional nature of this compound, possessing a reactive sulfonyl chloride handle on a stable biphenyl framework, makes it a valuable building block for complex molecular syntheses, including multi-component reactions (MCRs) and cascade sequences.

Multi-Component Reactions (MCRs): Aryl sulfonyl chlorides and their derivatives are integral components in various MCRs. For instance, sulfonyl-containing compounds are used in three-component couplings to generate highly substituted and medicinally relevant heterocyclic structures, such as 3-sulfonyl-2-aminopyridines. nih.gov Similarly, palladium-catalyzed three-component reactions involving arylboronic acids, glyoxylic acid, and sulfonamides (which can be derived from sulfonyl chlorides) provide modular access to the α-arylglycine motif, a crucial structure in natural products and pharmaceuticals. beilstein-journals.org The this compound molecule can serve as the sulfonyl-providing component in analogous MCRs, enabling the rapid assembly of complex structures incorporating the 3'-methyl-biphenyl moiety.

Cascade Syntheses: Cascade reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are a powerful tool for efficient synthesis. The biphenyl scaffold of the title compound is particularly suited for cascade cyclization strategies. Related structures, such as 3-arylethynyl-[1,1'-biphenyl]-2-carbonitriles, undergo cascade reactions involving sulfonylation and cyclization to produce complex polycyclic aromatic systems like cyclopenta[gh]phenanthridines. researchgate.netresearchgate.net These reactions often proceed through radical pathways, where a sulfonyl radical adds to a carbon-carbon multiple bond, initiating a sequence of bond-forming events. researchgate.net The reactivity of the sulfonyl chloride group allows it to be a precursor for the necessary sulfonyl radical or other reactive intermediates required to trigger such cascades.

Advanced Methodologies Exploiting this compound Reactivity

The sulfonyl chloride group is not merely a precursor to sulfonamides and sulfonates; it can also serve as a leaving group in transition metal-catalyzed cross-coupling reactions. This desulfonylative or desulfitative coupling represents a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds.

In these reactions, an aryl sulfonyl chloride, such as this compound, can couple with various partners, including C-H bonds of (hetero)arenes, under palladium catalysis. chemrevlett.com The transformation involves the formal extrusion of sulfur dioxide (SO₂), effectively using the sulfonyl chloride as a surrogate for an aryl halide. chemrevlett.com This methodology is advantageous as sulfonyl chlorides are often readily prepared and stable. The general mechanism for these couplings typically involves the oxidative addition of the C-S bond to a low-valent metal center (e.g., Pd(0)), followed by subsequent steps to complete the catalytic cycle. acs.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Desulfitative C-H Arylation | Heteroarenes (e.g., furans, thiophenes) | Palladium (e.g., Pd(OAc)₂) | C(aryl)-C(heteroaryl) |

| Desulfonylative Coupling | Alkenes | Palladium, Rhodium | C(aryl)-C(alkenyl) |

| Desulfonylative Coupling | Alkynes | Palladium, Copper | C(aryl)-C(alkynyl) |

While transition metal catalysis dominates the activation of sulfonyl chlorides, organocatalysis represents an emerging area with significant potential. Although specific organocatalytic applications involving this compound are not extensively documented, the compound's reactivity profile allows for logical extensions of known organocatalytic methods. For example, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or phosphines are known to activate sulfonyl chlorides towards reaction with nucleophiles. This activation could be harnessed in enantioselective processes catalyzed by chiral organocatalysts to synthesize chiral sulfonates or other derivatives. Further research is needed to fully explore the potential of this compound in this metal-free catalytic domain.

Late-Stage Functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule in the final steps of a synthesis. mpg.dewuxiapptec.com This approach allows for the rapid generation of analogues for structure-activity relationship studies. wuxiapptec.com The sulfonyl chloride functional group is an excellent tool for LSF. nih.govresearchgate.net

This compound can be used to install the 3'-methyl-biphenyl-sulfonyl moiety onto a complex molecule containing a nucleophilic group (e.g., an amine or alcohol). More advanced LSF strategies involve the reverse transformation: the conversion of a stable, pre-existing primary sulfonamide on a complex molecule into a highly reactive sulfonyl chloride. nih.govresearchgate.net This transformation can be achieved using activating agents like a pyrylium (B1242799) salt (Pyry-BF₄) under mild conditions. nih.govresearchgate.net The newly formed sulfonyl chloride group can then be reacted with a diverse range of nucleophiles to create sulfonamides, sulfonates, sulfonyl fluorides, or sulfonic acids, enabling broad diversification of the parent molecule at a late stage. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations Involving the Sulfonyl Chloride Group

Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing reaction conditions and expanding their scope.

Nucleophilic Substitution: The most fundamental reaction of the sulfonyl chloride group is nucleophilic substitution at the sulfur atom. The reaction proceeds via attack of a nucleophile (e.g., an amine, alcohol, or water) on the electrophilic sulfur center, followed by the displacement of the chloride ion. This pathway is central to the formation of sulfonamides, sulfonates, and sulfonic acids.

Transition Metal-Catalyzed Couplings: The mechanism of desulfonylative cross-coupling reactions is more complex. For palladium-catalyzed processes, a plausible catalytic cycle begins with the oxidative addition of the aryl sulfonyl chloride's C-S bond to a Pd(0) species, forming a Pd(II) intermediate and extruding SO₂. acs.org This step is often considered rate-limiting. The resulting arylpalladium(II) complex then engages in the subsequent steps of the cross-coupling cycle (e.g., C-H activation/deprotonation or transmetalation) followed by reductive elimination to furnish the final product and regenerate the Pd(0) catalyst. acs.org

Multi-Component Reactions: Mechanistic studies on related copper-catalyzed three-component reactions involving sulfonyl azides and alkynes have revealed the involvement of key intermediates. These studies suggest that the reaction can proceed through an N-sulfonyl triazolyl copper species, which can be labile and rearrange to a ketenimine intermediate. nih.gov This ketenimine is then intercepted by a nucleophile (like an amine or alcohol) to yield the final three-component product. nih.gov Computational studies have supported these proposed pathways, identifying the triazolyl copper intermediate as a critical branching point that dictates the reaction outcome. nih.gov These insights provide a framework for understanding potential MCRs involving this compound.

Kinetic Studies of Reaction Pathways

While specific kinetic studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous arylsulfonyl chlorides. The primary reaction pathway for this compound is nucleophilic substitution at the sulfonyl group, where the chloride ion acts as a leaving group. Common nucleophiles include water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) to yield the corresponding sulfonic acids, sulfonate esters, and sulfonamides, respectively.

The rate of these reactions is influenced by the electronic properties of the substituents on the aromatic rings. In this compound, the key substituents are the 3'-methyl group on one phenyl ring and the entire phenyl group attached to the ring bearing the sulfonyl chloride moiety.

The methyl group at the 3'-position is an electron-donating group, which slightly increases the electron density of the biphenyl system. However, its effect on the electrophilicity of the distant sulfonyl group is expected to be minimal due to the separation. More significant is the electronic effect of the second phenyl ring on the benzenesulfonyl chloride core.

The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions often follows a Hammett relationship, which correlates reaction rates with the electronic nature of the substituents. libretexts.org For the hydrolysis of substituted benzenesulfonyl chlorides, electron-withdrawing groups generally accelerate the reaction by stabilizing the developing negative charge on the sulfur atom in the transition state, resulting in a positive Hammett ρ value. libretexts.orgcdnsciencepub.com

The hydrolysis of various substituted benzenesulfonyl chlorides has been studied, and the data indicate that the reaction proceeds via a bimolecular nucleophilic substitution (SN2-like) mechanism. cdnsciencepub.com The rates of these reactions are sensitive to the solvent polarity and the nature of the nucleophile.

To illustrate the influence of substituents on the reactivity of arylsulfonyl chlorides, the following table presents representative data for the hydrolysis of various substituted benzenesulfonyl chlorides in water.

| Substituent (X) in X-C₆H₄SO₂Cl | Hammett Constant (σ) | Relative Rate of Hydrolysis (k/k₀) |

|---|---|---|

| p-OCH₃ | -0.27 | 0.45 |

| p-CH₃ | -0.17 | 0.67 |

| H | 0.00 | 1.00 |

| p-Cl | +0.23 | 1.85 |

| m-NO₂ | +0.71 | 7.80 |

| p-NO₂ | +0.78 | 10.5 |

This table presents representative data for the hydrolysis of substituted benzenesulfonyl chlorides to illustrate the electronic effects of substituents. The data is based on analogous systems due to the lack of specific kinetic data for this compound.

Elucidation of Intermediates and Transition States

The derivatization of this compound can occur at two primary sites: the sulfonyl chloride group and the biphenyl core.

Reactions at the Sulfonyl Chloride Group:

Nucleophilic substitution at the sulfonyl chloride functional group is a cornerstone of its reactivity. These reactions are generally considered to proceed through a concerted, SN2-like mechanism. dntb.gov.ua In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs simultaneously. This process involves a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride ion occupy the apical positions. cdnsciencepub.com

While a stepwise mechanism involving a pentacoordinate sulfurane intermediate has been considered, experimental and computational evidence for reactions of most arylsulfonyl chlorides points towards a concerted process. dntb.gov.uasemanticscholar.org The stability of this potential intermediate is a key factor in determining the operative mechanism.

Derivatization of the Biphenyl Core:

The biphenyl scaffold of this compound allows for further derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netchemrevlett.com This powerful reaction enables the formation of carbon-carbon bonds by coupling the biphenyl moiety (as an organoborane derivative) with various organic halides or triflates. To achieve this, the sulfonyl chloride itself can sometimes act as a coupling partner, or the biphenyl halide precursor to the sulfonyl chloride can be used. researchgate.netnih.gov

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the organic electrophile.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide or pseudohalide. This step typically requires a base to activate the organoboron species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of a wide array of complex, substituted biaryl compounds starting from precursors like this compound.

Applications of 3 Methyl Biphenyl 3 Sulfonyl Chloride in Diverse Fields of Organic Synthesis

Construction of Architecturally Complex Biphenyl-Sulfur Hybrid Scaffolds

The synthesis of hybrid molecules that merge distinct structural motifs is a cornerstone of modern drug discovery and materials science. 3'-Methyl-biphenyl-3-sulfonyl chloride is an exemplary reagent for the construction of novel biphenyl-sulfur hybrid scaffolds. The electrophilic nature of the sulfonyl chloride group allows for facile reaction with a wide range of nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, and thioether linkages. This reactivity is pivotal in assembling complex architectures where the biphenyl (B1667301) unit is covalently linked to other heterocyclic or acyclic systems through a sulfur-containing bridge.

While direct examples utilizing this compound are not extensively documented in publicly available research, the synthetic strategy is well-established with analogous sulfonyl chlorides. For instance, the synthesis of benzimidazole-sulfonyl hybrid scaffolds has been achieved through the reaction of substituted anilines with sulfonyl chlorides, followed by cyclization to form the benzimidazole (B57391) ring system. magtech.com.cn This approach highlights a pathway where this compound could react with ortho-phenylenediamines to generate N-(biphenyl-sulfonyl)benzene-1,2-diamines. These intermediates can then undergo cyclization with various carboxylic acids or their derivatives to yield a library of biphenyl-functionalized benzimidazoles. The resulting scaffolds would possess the combined structural features of a biphenyl group, a sulfonamide linker, and a benzimidazole core, making them attractive candidates for biological screening.

The general synthetic approach can be envisioned as follows:

This strategy underscores the potential of this compound as a key building block for generating molecular diversity in the quest for new therapeutic agents and functional materials.

Utility in the Modular Synthesis of Functionalized Organic Compounds

Modular synthesis, a strategy that involves the stepwise assembly of complex molecules from pre-functionalized building blocks, is a powerful tool in chemical synthesis. This compound is ideally suited for such approaches due to its inherent modularity. The sulfonyl chloride group serves as a primary reactive site for coupling with a diverse set of amines, alcohols, or thiols, while the biphenyl backbone can be further functionalized through cross-coupling reactions.

The concept of using sulfonyl chlorides on a solid support for the parallel synthesis of compound libraries has been demonstrated, showcasing the robustness of the sulfonamide formation reaction. libretexts.org this compound can be employed in a similar fashion in solution-phase or solid-phase synthesis. For example, by reacting it with a library of amines, a diverse set of sulfonamides can be generated. Subsequently, if the biphenyl core is pre-functionalized with a suitable handle (e.g., a bromo or iodo group), a second point of diversification can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This dual reactivity allows for the rapid generation of a multitude of structurally distinct molecules from a single starting material.

A representative modular approach is outlined below:

| Step | Reaction | Reagents and Conditions | Product Class |

| 1 | Sulfonamide Formation | Diverse amines, base (e.g., pyridine (B92270) or triethylamine) in an inert solvent | Biphenyl-sulfonamides |

| 2 | Cross-Coupling (e.g., Suzuki) | Boronic acids, Pd catalyst, base | Functionalized biphenyl-sulfonamides |

This modularity is not only efficient for creating large compound libraries for high-throughput screening but also allows for the systematic exploration of structure-activity relationships (SAR) by independently varying the substituents on both the sulfonamide and biphenyl moieties.

Contributions to Material Science Precursor Synthesis

The rigid and thermally stable nature of the biphenyl unit makes it a valuable component in high-performance polymers. This compound can serve as a key monomer in the synthesis of specialty polymers and resins with tailored properties.

Poly(aryl ether sulfone)s (PAES) are a class of engineering thermoplastics known for their high thermal stability, mechanical strength, and chemical resistance. The synthesis of these polymers often involves the polycondensation of a bisphenol with a dihalodiaryl sulfone. By analogy, this compound, after conversion to a di-functional derivative (e.g., a dihydroxy or dihalo derivative), can be used as a monomer in such polymerizations.

For example, the synthesis of poly(biphenyl sulfone ether sulfone) has been reported through the polycondensation of 4,4'-bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl (B1583942) with 4,4'-sulfonyldiphenol. researchgate.net This demonstrates that biphenyl sulfone units can be effectively incorporated into a polymer backbone. This compound offers a route to introduce a methyl-substituted biphenyl sulfone moiety, which could fine-tune the polymer's properties, such as its solubility, glass transition temperature, and mechanical behavior.

Beyond polymerization, this compound can be used to synthesize more complex, functional monomers for advanced materials. For instance, reaction with an amino-functionalized monomer, such as 4-aminostyrene, would yield a styrenic monomer bearing a biphenyl-sulfonamide pendant group. This new monomer could then be copolymerized with other vinyl monomers to create polymers with unique optical, thermal, or mechanical properties. The incorporation of the bulky and rigid biphenyl-sulfonamide group can enhance the polymer's thermal stability and modify its refractive index.

An illustrative table of analogous polymerization reactions incorporating biphenyl sulfone units is presented below:

| Monomer 1 | Monomer 2 | Polymer Class | Resulting Properties | Reference |

| 4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl | 4,4'-Sulfonyldiphenol | Poly(biphenyl sulfone ether sulfone) | High thermal stability, amorphous | researchgate.net |

| 4,4'-Biphenol | 4,4'-Dichlorodiphenyl sulfone | Poly(biphenyl ether sulfone) | Improved polydispersity, high melt flow | google.com |

| Succinyl chloride | 4-Aminophenyl sulfone | Poly(4,4'-biphenylene sulfonyl succinamide) | Potential for metal ion removal | researchgate.net |

These examples highlight the potential of biphenyl sulfonyl compounds as precursors to a wide range of specialty polymers.

Role in the Development of Reagents for Analytical Chemistry

In analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes. Aryl sulfonyl chlorides are well-known derivatizing agents that react with primary and secondary amines, alcohols, and phenols to introduce a strongly UV-absorbing or fluorescent tag.

This compound is a promising candidate for such applications. The biphenyl system is an excellent chromophore, meaning it absorbs UV light strongly. By reacting this compound with an analyte that has a poor UV response, a derivative with a high molar absorptivity is formed, significantly lowering its detection limit. This is particularly useful for the analysis of amino acids, peptides, and pharmaceuticals in complex biological matrices.

The reaction is typically a straightforward nucleophilic substitution at the sulfonyl chloride group. The choice of a specific aryl sulfonyl chloride can be tailored to optimize chromatographic separation and detector response. While dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) is a classic example of a fluorescent derivatizing agent, non-fluorescent chromophoric tags like this compound offer a cost-effective alternative when fluorescence detection is not required or available.

Below is a table of common sulfonyl chloride derivatizing agents and their applications, illustrating the role that this compound could play:

| Derivatizing Agent | Target Analytes | Detection Method |

| Dansyl chloride | Primary and secondary amines, phenols | Fluorescence |

| Dabsyl chloride | Amino acids | UV-Visible |

| Benzoyl chloride | Polyamines | UV-Visible |

| This compound (Potential) | Amines, alcohols, phenols | UV-Visible |

The use of this compound as a derivatizing agent would provide a robust method for the quantification of a wide range of nucleophilic compounds.

Spectroscopic Characterization Methodologies for 3 Methyl Biphenyl 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3'-Methyl-biphenyl-3-sulfonyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy offers a detailed map of the hydrogen atoms within the this compound molecule. The spectrum would be characterized by distinct signals corresponding to the aromatic protons and the methyl group protons.

The protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm, shifted downfield due to the deshielding effects of the aromatic rings and the electron-withdrawing sulfonyl chloride group. The specific splitting patterns (e.g., doublets, triplets, multiplets) of these aromatic protons are dictated by their coupling with adjacent protons, providing crucial information about the substitution pattern on each ring.

The methyl group (CH₃) protons are expected to produce a singlet peak in the upfield region of the spectrum, generally around 2.4-2.5 ppm. The singlet nature of this peak indicates the absence of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds and established NMR principles.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methyl Protons | 2.4 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

The aromatic carbons will resonate in the downfield region, typically between 120 and 150 ppm. The carbon atom directly attached to the sulfonyl chloride group is expected to be the most deshielded and appear at the lower end of this range. The quaternary carbons, those at the point of attachment of the two phenyl rings and the sulfonyl chloride group, will generally show weaker signals compared to the protonated carbons.

The methyl carbon will appear in the upfield region of the spectrum, typically around 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds and established NMR principles.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 120 - 150 |

| Methyl Carbon | 20 - 22 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons, helping to trace the proton-proton networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal based on its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the two biphenyl (B1667301) rings and the position of the sulfonyl chloride and methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies.

The most characteristic absorption bands for this compound are associated with the sulfonyl chloride group. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1180-1195 cm⁻¹, respectively. acdlabs.com

Other significant absorptions include:

Aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹.

Aromatic C=C stretching vibrations, which give rise to a series of bands in the 1400-1600 cm⁻¹ region.

The C-S stretching vibration, which is typically weaker and found in the 600-800 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound Frequency ranges are based on established data for sulfonyl chlorides.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1375 - 1410 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1180 - 1195 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Sulfur | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. In the mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ for this compound would be expected at an m/z corresponding to its molecular weight (266.74 g/mol ).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the precise elemental composition of the molecule. For this compound (C₁₃H₁₁ClO₂S), HRMS can confirm this formula by measuring the mass with a high degree of precision, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom (Cl) and the sulfonyl group (SO₂). The presence of the chlorine isotope (³⁷Cl) will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, further confirming the presence of a chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. For this compound, MS/MS analysis provides definitive structural confirmation by inducing cleavage at predictable points within the molecule. While specific experimental MS/MS data for this exact compound is not detailed in the available literature, the fragmentation patterns can be reliably predicted based on the well-established behavior of aromatic sulfonyl chlorides and related sulfonamides. nih.govresearchgate.net

Upon collision-induced dissociation (CID), a common activation method in tandem mass spectrometry, the protonated molecule [M+H]⁺ of an aryl sulfonyl compound undergoes characteristic fragmentation. researchgate.net A primary and highly diagnostic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This elimination is proposed to occur through an intramolecular rearrangement. The propensity for this SO₂ extrusion is influenced by substituents on the aromatic ring; electron-withdrawing groups can promote the cleavage of the Aryl-Sulfur bond. nih.govresearchgate.net

In the case of this compound, the fragmentation would likely proceed through several key pathways:

Loss of Cl: Cleavage of the S-Cl bond to release a chlorine radical.

Loss of SO₂Cl: Fission of the C-S bond connecting the sulfonyl chloride group to the biphenyl core.

Loss of SO₂: A rearrangement reaction leading to the elimination of a neutral sulfur dioxide molecule, a common pathway for arylsulfonamides. nih.gov

Biphenyl Cleavage: Fragmentation of the biphenyl ring system itself, though this typically requires higher energy.

These fragmentation patterns allow for the unambiguous identification of the different structural components of the molecule. The analysis of fragment ions provides insights into the connectivity and helps localize the positions of the methyl and sulfonyl chloride groups on the biphenyl scaffold. nih.govnih.gov

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Neutral Loss |

| [M+H]⁺ | [M+H - Cl]⁺ | 3'-Methyl-biphenyl-3-sulfonic acid ion | Cl |

| [M+H]⁺ | [M+H - SO₂]⁺ | Protonated 3-chloro-3'-methyl-biphenyl | SO₂ |

| [M+H]⁺ | [M+H - SO₂Cl]⁺ | 3-Methyl-biphenyl ion | SO₂Cl |

| [M+H]⁺ | [C₇H₇]⁺ | Tolyl or Tropylium ion | C₆H₄SO₂Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is dominated by the electronic structure of the biphenyl chromophore, which is modified by the methyl (-CH₃) and sulfonyl chloride (-SO₂Cl) substituents. uobabylon.edu.iq

The electronic spectrum of biphenyl itself is characterized by an intense absorption band, which is attributed to π → π* transitions within the conjugated system of the two phenyl rings. rsc.orgscribd.com The planarity of the biphenyl system is crucial; increased conjugation, which occurs in a more planar conformation, shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iqacs.org In the ground state, biphenyl is twisted due to steric hindrance, but it adopts a more planar geometry in the excited state. acs.org

For this compound, the following transitions are expected:

π → π* Transitions: These are high-intensity transitions associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. youtube.comlibretexts.org They are characteristic of aromatic and conjugated systems like biphenyl. The conjugation between the two phenyl rings results in strong absorption, typically with a high molar absorptivity (ε). libretexts.org

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the sulfonyl group, to an antibonding π* orbital of the aromatic ring. youtube.comlibretexts.org These transitions are generally of much lower intensity than π → π* transitions. libretexts.org

Table 2: General Electronic Transitions for Aromatic Sulfonyl Compounds

| Transition Type | Involved Orbitals | Typical Chromophore | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | Bonding π to Antibonding π | Aromatic Rings (Biphenyl) | 200-400 nm | High (>10,000 L mol⁻¹ cm⁻¹) youtube.com |

| n → π | Non-bonding to Antibonding π | Sulfonyl Group (S=O) | >280 nm | Low (<2,000 L mol⁻¹ cm⁻¹) libretexts.org |

| n → σ | Non-bonding to Antibonding σ | Saturated bonds with heteroatoms | <220 nm | Low |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the surveyed literature, the analysis of its crystalline derivatives, particularly sulfonamides, provides invaluable insight into the expected molecular geometry, bond parameters, and intermolecular interactions. nih.govijcce.ac.irnih.gov

Analysis of related structures, such as 2-phenylbenzene-1-sulfonamide and various substituted benzenesulfonyl chlorides, reveals key structural features. nih.govresearchgate.net These studies provide precise measurements of:

Bond Lengths and Angles: The C-S, S=O, and S-N (in sulfonamide derivatives) bond lengths and the O-S-O bond angles are determined with high precision. For instance, in a related sulfonamide, the S-N bond length was found to be approximately 1.624 Å. nih.gov

Torsional Angles: A critical parameter in biphenyl derivatives is the dihedral angle between the mean planes of the two phenyl rings. This angle is a result of the balance between π-conjugation (favoring planarity) and steric hindrance between ortho-hydrogens (favoring a twisted conformation). acs.org

Crystal Packing and Intermolecular Interactions: X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This packing is often governed by weak intermolecular forces, such as C-H···O hydrogen bonds, which can link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

The crystallographic data for a derivative like 3-Chloro-2-methylbenzene-1-sulfonyl chloride, which shares the substituted sulfonyl chloride feature, provides a model for the expected geometry around the sulfur atom in the title compound. researchgate.net

Table 3: Illustrative Crystallographic Data for a Related Aryl Sulfonyl Chloride Derivative (3-Chloro-2-methylbenzene-1-sulfonyl chloride)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Dimensions | ||

| a | 11.7233 (16) Å | researchgate.net |

| b | 9.8849 (13) Å | researchgate.net |

| c | 16.216 (2) Å | researchgate.net |

| β | 100.143 (2)° | researchgate.net |

| Volume (V) | 1849.8 (4) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 8 | researchgate.net |

This data is for a structurally related compound and serves to illustrate the type of information obtained from X-ray crystallographic analysis.

Computational and Theoretical Investigations of 3 Methyl Biphenyl 3 Sulfonyl Chloride

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and conformational preferences. conicet.gov.ar

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance between accuracy and computational cost. conicet.gov.arsci-hub.se DFT calculations focus on the electron density to determine the energy and, consequently, the optimized geometry of the molecule. For 3'-Methyl-biphenyl-3-sulfonyl chloride, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), would be employed to calculate its most stable conformation. sci-hub.seresearchgate.net

Illustrative Data Table: Calculated Ground State Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths (Å) | ||

| C-S | 1.78 | |

| S-Cl | 2.07 | |

| S=O | 1.43 | |

| C-C (inter-ring) | 1.49 | |

| **Bond Angles (°) ** | ||

| O=S=O | 120.5 | |

| C-S-Cl | 105.2 | |

| O=S-Cl | 108.9 | |

| Dihedral Angles (°) | ||

| Phenyl-Phenyl | 45.0 | |

| C-C-S-Cl | -75.0 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic sulfonyl chlorides.

Beyond DFT, other methods can probe the electronic structure of this compound.

Ab Initio Methods: These methods calculate molecular properties from "first principles," without using experimental data for parametrization. libretexts.org While computationally intensive, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic structures. conicet.gov.arlibretexts.orgscribd.com For a molecule of this size, ab initio calculations would be demanding but could offer benchmark data on its electronic properties. scribd.com

Semi-Empirical Methods: These methods simplify calculations by using parameters derived from experimental data, making them much faster than ab initio or DFT methods. wikipedia.org Methods like AM1 and PM3 could be used for rapid conformational analysis or for studying large systems involving this compound, though with lower accuracy compared to DFT or ab initio approaches. scribd.comwikipedia.org

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. nih.gov It visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. researchgate.net

For this compound, an MEP analysis would reveal:

Electrophilic Regions: Positive potential regions (typically colored blue) indicate electron-deficient areas, which are susceptible to nucleophilic attack. The sulfur atom of the sulfonyl chloride group is expected to be a primary electrophilic center due to the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom.

Nucleophilic Regions: Negative potential regions (typically colored red) highlight electron-rich areas, which are prone to electrophilic attack. researchgate.net The oxygen atoms of the sulfonyl group and the π-systems of the aromatic rings are anticipated to be the main nucleophilic sites. nih.gov

The MEP map provides a visual guide to how the molecule will interact with other reagents, predicting sites for hydrogen bonding and other non-covalent interactions. nih.govfgcu.edu

Frontier Molecular Orbital (FMO) Analysis for Electrophilicity and Nucleophilicity

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). pku.edu.cn For this compound, the HOMO is likely to be localized on the π-system of the biphenyl (B1667301) rings.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). pku.edu.cn The LUMO is expected to be centered on the sulfonyl chloride group, particularly with significant contributions from the S-Cl antibonding orbital.

The HOMO-LUMO energy gap is a crucial parameter derived from FMO analysis. sci-hub.se A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. A large energy gap indicates high kinetic stability. sci-hub.se

Illustrative Data Table: FMO Properties of this compound

| Parameter | Energy (eV) (Illustrative) | Localization |

| HOMO | -7.5 | Biphenyl Ring System |

| LUMO | -1.2 | Sulfonyl Chloride Group (S-Cl) |

| HOMO-LUMO Gap | 6.3 | - |

Note: These energy values are hypothetical and serve to illustrate the expected outputs of an FMO analysis.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing transition states. rsc.org For reactions involving this compound, such as its reaction with a nucleophile (e.g., an amine to form a sulfonamide), computational methods can provide a detailed mechanistic understanding.

By modeling the reaction pathway, researchers can calculate the activation energies for each step. researchgate.net This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The calculated energy barrier provides a quantitative measure of the reaction rate, allowing for comparison of different potential mechanisms. elsevierpure.com For instance, computational studies could clarify whether the reaction proceeds through a direct displacement of the chloride or via an addition-elimination mechanism.

Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Descriptors

Structure-Reactivity Relationship (SRR) models aim to correlate a molecule's structural or electronic features with its chemical reactivity. Theoretical descriptors, derived from quantum chemical calculations, are key inputs for these models.

For a series of related biphenyl sulfonyl chloride derivatives, one could develop an SRR model. Descriptors for this compound would include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, partial atomic charges (e.g., on the sulfur atom), and dipole moment.

Topological and Steric Descriptors: Molecular volume, surface area, and specific steric parameters related to the substituents.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a set of similar compounds, a predictive model can be built. This model could then be used to estimate the reactivity of new, unsynthesized derivatives, guiding further experimental work.

Future Directions and Emerging Research Opportunities for Biphenyl Sulfonyl Chlorides

Development of Novel and More Efficient Synthetic Routes to 3'-Methyl-biphenyl-3-sulfonyl chloride